molecular formula C12H9N3O5 B3832740 4-(2,4-dinitrophenoxy)aniline

4-(2,4-dinitrophenoxy)aniline

Cat. No.: B3832740
M. Wt: 275.22 g/mol
InChI Key: LFVYDUHHPGRLAT-UHFFFAOYSA-N
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Description

4-(2,4-Dinitrophenoxy)aniline is an organic compound with the molecular formula C12H9N3O5 It is characterized by the presence of a phenoxy group substituted with two nitro groups at the 2 and 4 positions, and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dinitrophenoxy)aniline typically involves the nucleophilic aromatic substitution reaction. One common method involves the reaction of 2,4-dinitrochlorobenzene with aniline in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dinitrophenoxy)aniline undergoes various types of chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the nitro groups act as electron-withdrawing groups, making the aromatic ring more susceptible to nucleophilic attack.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon, or chemical reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: Reagents such as sodium methoxide or potassium carbonate in polar aprotic solvents like DMF are commonly used.

Major Products

    Reduction: The major product of the reduction of this compound is 4-(2,4-diaminophenoxy)aniline.

    Substitution: Depending on the nucleophile used, various substituted aniline derivatives can be formed.

Scientific Research Applications

4-(2,4-Dinitrophenoxy)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(2,4-dinitrophenoxy)aniline involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the aniline group can form hydrogen bonds and other interactions with biological molecules. These interactions can affect enzyme activity, protein function, and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenol: Similar in structure but lacks the aniline group. It is known for its use as a metabolic stimulant and uncoupler of oxidative phosphorylation.

    2,4-Dinitroaniline: Similar but lacks the phenoxy group.

Uniqueness

4-(2,4-Dinitrophenoxy)aniline is unique due to the presence of both the phenoxy and aniline groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-(2,4-dinitrophenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O5/c13-8-1-4-10(5-2-8)20-12-6-3-9(14(16)17)7-11(12)15(18)19/h1-7H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVYDUHHPGRLAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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